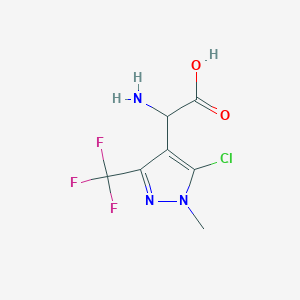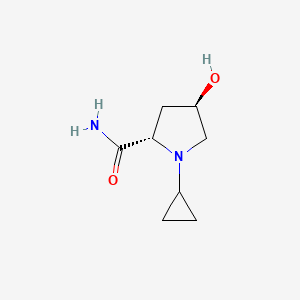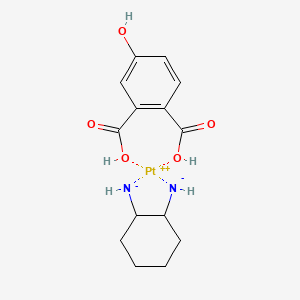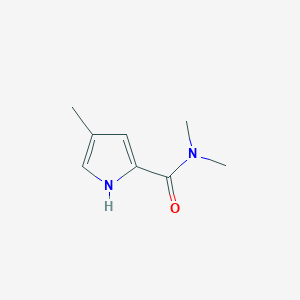
3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine is a heterocyclic compound that contains both furan and pyrazole rings These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine typically involves the condensation of furan derivatives with pyrazole precursors. One common method involves the reaction of 2-furylhydrazine with 3-methyl-2-butanone under acidic conditions to form the desired pyrazole derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted furans, dihydrofuran derivatives, and oxygenated pyrazole compounds.
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit protein kinases or interact with DNA.
Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of survival pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Furan-2-yl)pyrazole: Similar structure but lacks the methyl group, which may affect its biological activity.
5-Methyl-1H-pyrazol-4-amine: Lacks the furan ring, which may reduce its overall biological activity.
2-Furylhydrazine: Contains the furan ring but lacks the pyrazole structure, leading to different chemical properties.
Uniqueness
3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine is unique due to the presence of both furan and pyrazole rings, which contribute to its diverse chemical reactivity and biological activities. The combination of these two heterocyclic systems in a single molecule enhances its potential for various applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C8H9N3O |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
3-(furan-2-yl)-5-methyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C8H9N3O/c1-5-7(9)8(11-10-5)6-3-2-4-12-6/h2-4H,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
UGAHIYFQLRTMMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)C2=CC=CO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B12870611.png)
![3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B12870612.png)




![2-(Aminomethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12870653.png)
![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)
![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)

![(1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12870679.png)

![Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride](/img/structure/B12870706.png)
